Enhanced Polarity and Hydrogen‑Bond Donor Capacity vs. Ethyl 1‑Phenylimidazole‑4‑carboxylate
The headline comparator ethyl 1‑phenylimidazole‑4‑carboxylate (CAS 197079-08-6) lacks the ortho‑amino functionality, resulting in substantially lower topological polar surface area (TPSA 44.12 Ų vs. 70.14 Ų) and zero hydrogen‑bond donors (HBD 0) . The title compound (CAS 2222511-74-0) adds one HBD and a 59% larger TPSA, while reducing LogP from 2.05 to 1.63 . These differences predict superior aqueous solubility and reduced passive membrane permeability, advantages for target classes such as antibacterial enzymes or kinases with solvent‑exposed binding pockets [1].
| Evidence Dimension | Physicochemical properties (TPSA, LogP, HBD) |
|---|---|
| Target Compound Data | TPSA = 70.14 Ų; LogP = 1.63; HBD = 1 |
| Comparator Or Baseline | Ethyl 1-phenylimidazole-4-carboxylate (CAS 197079-08-6): TPSA = 44.12 Ų; LogP = 2.05; HBD = 0 |
| Quantified Difference | ΔTPSA = +26.02 Ų (59% increase); ΔLogP = −0.42; ΔHBD = +1 |
| Conditions | Computational prediction data from vendor-provided QSPR models (Leyan). |
Why This Matters
Higher TPSA and lower LogP correlate with improved aqueous solubility and altered membrane partitioning, enabling procurement decisions for programs targeting intracellular vs. extracellular targets.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
